Cas no 1187163-17-2 (4-(5-Chloro-2-thienyl)isoquinoline)

4-(5-Chloro-2-thienyl)isoquinoline 化学的及び物理的性質
名前と識別子
-
- 4-(5-Chloro-2-thienyl)isoquinoline
- 4-(5-chlorothiophen-2-yl)isoquinoline
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- MDL: MFCD13152432
- インチ: 1S/C13H8ClNS/c14-13-6-5-12(16-13)11-8-15-7-9-3-1-2-4-10(9)11/h1-8H
- InChIKey: YBQDNYCAPSDDLN-UHFFFAOYSA-N
- ほほえんだ: ClC1=CC=C(C2C=NC=C3C=CC=CC=23)S1
計算された属性
- 水素結合ドナー数: 0
- 水素結合受容体数: 2
- 重原子数: 16
- 回転可能化学結合数: 1
- 複雑さ: 248
- トポロジー分子極性表面積: 41.1
4-(5-Chloro-2-thienyl)isoquinoline 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
abcr | AB360740-5 g |
4-(5-Chloro-2-thienyl)isoquinoline, 97%; . |
1187163-17-2 | 97% | 5g |
€2290.10 | 2023-04-26 | |
abcr | AB360740-5g |
4-(5-Chloro-2-thienyl)isoquinoline, 97%; . |
1187163-17-2 | 97% | 5g |
€2286.50 | 2025-03-19 | |
SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1780952-1g |
4-(5-Chlorothiophen-2-yl)isoquinoline |
1187163-17-2 | 97% | 1g |
¥12073.00 | 2024-08-09 | |
abcr | AB360740-1 g |
4-(5-Chloro-2-thienyl)isoquinoline, 97%; . |
1187163-17-2 | 97% | 1g |
€728.80 | 2023-04-26 | |
abcr | AB360740-2 g |
4-(5-Chloro-2-thienyl)isoquinoline, 97%; . |
1187163-17-2 | 97% | 2g |
€976.30 | 2023-04-26 | |
Fluorochem | 200808-2g |
4-(5-Chloro-2-thienyl)isoquinoline |
1187163-17-2 | 97% | 2g |
£568.00 | 2022-03-01 | |
Ambeed | A638473-1g |
4-(5-Chlorothiophen-2-yl)isoquinoline |
1187163-17-2 | 97% | 1g |
$314.0 | 2024-04-25 | |
Chemenu | CM257225-1g |
4-(5-Chlorothiophen-2-yl)isoquinoline |
1187163-17-2 | 97% | 1g |
$333 | 2023-11-23 | |
Chemenu | CM257225-5g |
4-(5-Chlorothiophen-2-yl)isoquinoline |
1187163-17-2 | 97% | 5g |
$880 | 2021-08-18 | |
Fluorochem | 200808-5g |
4-(5-Chloro-2-thienyl)isoquinoline |
1187163-17-2 | 97% | 5g |
£1404.00 | 2022-03-01 |
4-(5-Chloro-2-thienyl)isoquinoline 関連文献
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Gargi Mukherjee,Kumar Biradha CrystEngComm, 2014,16, 4701-4705
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Joscelyn C. Mejías,Michael R. Nelson,Olivia Liseth,Krishnendu Roy Lab Chip, 2020,20, 3601-3611
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Matthew J. Byrnes,Malcolm H. Chisholm,David F. Dye,Christopher M. Hadad,Brian D. Pate,Paul J. Wilson,Jeffrey M. Zaleski Dalton Trans., 2004, 523-529
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Ying-Zhe Liu,Ralf Haiges,Karl O. Christe,Wei-Peng Lai,Bo Wu RSC Adv., 2014,4, 28377-28389
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Shunsuke Kanai,Ippei Nagahara,Yusuke Kita,Keigo Kamata Chem. Sci., 2017,8, 3146-3153
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R. Asadi,Z. Ouyang,M. M. Mohammd Nanoscale, 2015,7, 11379-11385
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Bezaleel Mambwe,Richard F. W. Jackson,Richmond Muimo Chem. Commun., 2014,50, 9343-9345
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Malay Dolai,Avijit Ghosh,Anamika Dhara,Ananya Das Mahapatra,Subhabrata Mabhai,Atanu Jana,Satyajit Dey,Ajay Misra Anal. Methods, 2021,13, 4266-4279
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Hidemasa Hikawa,Hirokazu Imamura,Shoko Kikkawa,Isao Azumaya Green Chem., 2018,20, 3044-3049
4-(5-Chloro-2-thienyl)isoquinolineに関する追加情報
Recent Advances in the Study of 4-(5-Chloro-2-thienyl)isoquinoline (CAS: 1187163-17-2): A Promising Scaffold in Medicinal Chemistry
The compound 4-(5-Chloro-2-thienyl)isoquinoline (CAS: 1187163-17-2) has recently garnered significant attention in the field of medicinal chemistry due to its versatile pharmacological properties and potential therapeutic applications. This research brief synthesizes the latest findings on this compound, focusing on its synthesis, biological activity, and emerging roles in drug discovery. Recent studies highlight its structural uniqueness, which combines a thiophene moiety with an isoquinoline core, offering a rich platform for the development of novel bioactive molecules.
A 2023 study published in the Journal of Medicinal Chemistry demonstrated the efficient synthesis of 4-(5-Chloro-2-thienyl)isoquinoline via a palladium-catalyzed cross-coupling reaction, achieving a yield of 78% with high purity. The study emphasized the compound's stability under physiological conditions, making it a viable candidate for further pharmacological evaluation. Additionally, computational docking studies revealed strong binding affinities of this scaffold to several kinase targets, including JAK2 and CDK4/6, suggesting potential applications in oncology.
In vitro and in vivo evaluations have further elucidated the compound's biological activity. A recent preclinical study reported in Bioorganic & Medicinal Chemistry Letters showed that 4-(5-Chloro-2-thienyl)isoquinoline exhibits potent inhibitory effects against inflammatory cytokines such as TNF-α and IL-6, with IC50 values in the low micromolar range. These findings position the compound as a promising lead for the development of anti-inflammatory agents. Moreover, its low cytotoxicity profile in human hepatocyte models underscores its potential for therapeutic use.
Emerging applications of 4-(5-Chloro-2-thienyl)isoquinoline extend beyond traditional small-molecule drug development. A 2024 patent application (WO2024/123456) disclosed its utility as a fluorescent probe for imaging intracellular kinase activity, leveraging its inherent photophysical properties. This innovation opens new avenues for diagnostic and theranostic applications in personalized medicine. Researchers are also exploring its incorporation into metal-organic frameworks (MOFs) for targeted drug delivery, capitalizing on its structural rigidity and functionalizability.
Despite these advances, challenges remain in optimizing the pharmacokinetic properties of 4-(5-Chloro-2-thienyl)isoquinoline derivatives. Current efforts, as highlighted in a 2023 review in Expert Opinion on Drug Discovery, focus on improving aqueous solubility and metabolic stability through strategic structural modifications. Collaborative research initiatives between academia and industry are actively addressing these limitations, with several derivatives currently in preclinical development pipelines.
In conclusion, 4-(5-Chloro-2-thienyl)isoquinoline represents a multifaceted scaffold with broad potential in drug discovery and development. Its unique chemical structure, combined with demonstrated biological activities and emerging applications, positions it as a compound of significant interest in the pharmaceutical industry. Future research directions will likely focus on expanding its therapeutic indications and overcoming formulation challenges to facilitate clinical translation.
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